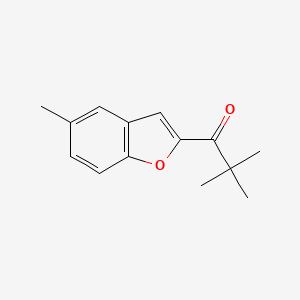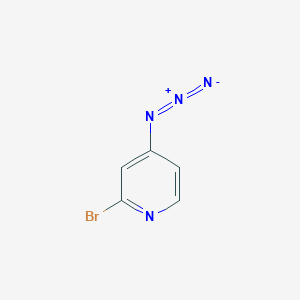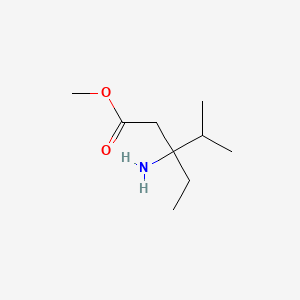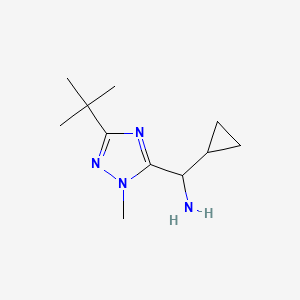
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine is a complex organic compound that features a triazole ring, a cyclopropyl group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine typically involves multiple steps. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with cyclopropylmethanamine under controlled conditions . The reaction is often carried out in methanol with magnesium sulfate as a drying agent to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of flow microreactor systems for efficient and sustainable synthesis .
化学反応の分析
Types of Reactions
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is a common motif in many biologically active compounds .
Industry
In the industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility .
作用機序
The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .
類似化合物との比較
Similar Compounds
(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine: This compound shares a similar triazole ring and tert-butyl group but differs in the presence of a pyridine ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a tert-butyl group and a pyrazole ring but includes a methoxybenzyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine lies in its combination of a triazole ring with a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for further research and development .
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8(12)7-5-6-7/h7-8H,5-6,12H2,1-4H3 |
InChIキー |
FHHAJVOWGWRAKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=N1)C(C2CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


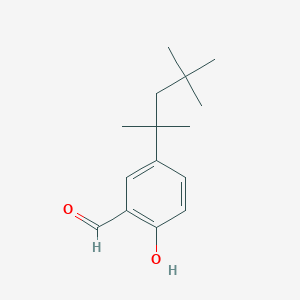
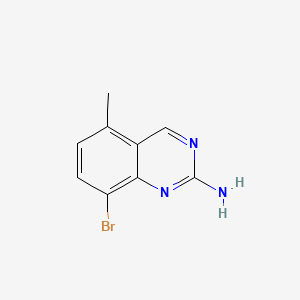
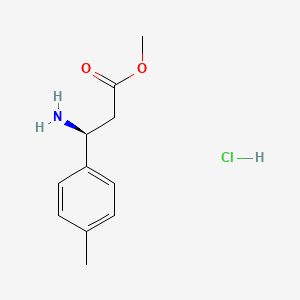

![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)


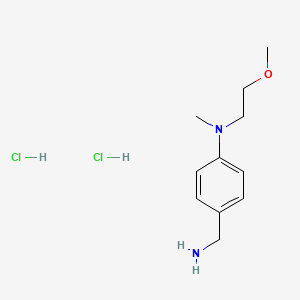
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
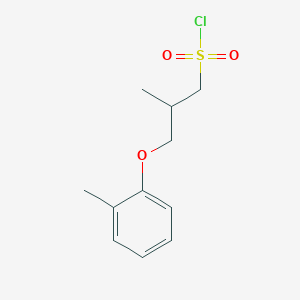
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
